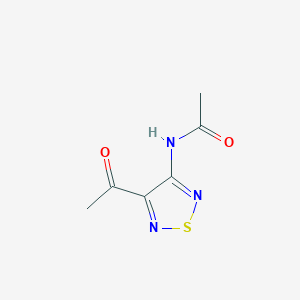

N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide

Description

Properties

Molecular Formula |

C6H7N3O2S |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide |

InChI |

InChI=1S/C6H7N3O2S/c1-3(10)5-6(7-4(2)11)9-12-8-5/h1-2H3,(H,7,9,11) |

InChI Key |

QBPXWUIEUCCSIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NSN=C1NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide

Detailed Synthetic Procedure

Preparation of Thiosemicarbazone Intermediate

- The synthesis starts with the condensation of a suitable aldehyde or ketone with thiosemicarbazide to form the thiosemicarbazone intermediate.

- This step is performed in ethanol or another suitable solvent under reflux conditions for several hours.

- The thiosemicarbazone acts as a key intermediate for subsequent cyclization.

Cyclization to 1,2,5-Thiadiazole Ring

- Cyclization of the thiosemicarbazone intermediate is achieved by treatment with acetic anhydride (Ac2O) or other cyclizing agents.

- This reaction promotes ring closure to form the 1,2,5-thiadiazole core with an acetyl substituent at the 4-position.

- The reaction is typically carried out under reflux conditions for several hours.

Acetylation to Form Acetamide

- The amino group on the thiadiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- This step yields this compound with high purity.

- Purification is generally performed by recrystallization from ethanol or a suitable solvent.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Aldehyde/ketone + thiosemicarbazide, reflux in ethanol | Thiosemicarbazone intermediate | Condensation reaction |

| 2 | Thiosemicarbazone + Ac2O, reflux | 4-acetyl-1,2,5-thiadiazole derivative | Cyclization forming thiadiazole ring |

| 3 | 4-acetyl-1,2,5-thiadiazole + Ac2O or acetyl chloride | This compound | Acetylation to form acetamide group |

Analytical Data Supporting the Preparation

Spectroscopic Characterization

- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic absorption bands for C=O (acetyl and acetamide groups) around 1670-1700 cm⁻¹, N-H stretching near 3200-3400 cm⁻¹, and C-N and C=S vibrations confirm the structure.

- Nuclear Magnetic Resonance (NMR):

- ^1H-NMR shows signals corresponding to methyl protons of acetyl and acetamide groups, aromatic protons of the thiadiazole ring, and amide NH.

- ^13C-NMR confirms the carbonyl carbons of acetyl and acetamide groups and the carbons of the thiadiazole ring.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 185.21 g/mol confirms molecular formula C6H7N3O2S.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H7N3O2S |

| Molecular Weight | 185.21 g/mol |

| Melting Point | Typically 150-160 °C* |

| Solubility | Soluble in ethanol, DMSO |

| Appearance | White to off-white solid |

*Exact melting point may vary depending on purity and preparation method.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Thiosemicarbazone formation | Aldehyde/ketone + thiosemicarbazide, reflux in ethanol | 80-90 | Simple, high yield | Requires pure starting materials |

| Cyclization to thiadiazole | Acetic anhydride, reflux | 75-85 | Efficient ring closure | Sensitive to moisture |

| Acetylation | Acetic anhydride or acetyl chloride, catalyst | 85-90 | High purity product | Requires careful control of conditions |

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives

Scientific Research Applications

Biological Activities

Thiadiazole derivatives are known for a wide range of biological activities. N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide has been investigated for its potential in:

- Anticancer Activity : Thiadiazole derivatives have shown promising results in inhibiting tumor growth. Studies indicate that compounds with thiadiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated activity against solid tumors, including colon and lung cancers .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Thiadiazole derivatives have been reported to exhibit activity against a variety of pathogens, including bacteria and fungi, making them potential candidates for the development of new antibiotics .

- Anti-inflammatory Effects : Research indicates that thiadiazole compounds can modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to modify the thiadiazole ring or introduce different substituents that enhance biological activity:

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Alkylation | Reaction with chloroacetyl derivatives | 67.7% - 94.8% |

| Acylation | Acylation with acetic anhydride | High yield reported |

| Cyclization | Formation of thiadiazole ring from hydrazine derivatives | Variable |

These methods not only facilitate the production of this compound but also allow for the exploration of structure-activity relationships (SAR) that can lead to more potent analogs.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Activity

A study conducted on various thiadiazole derivatives showed that specific modifications to the this compound structure resulted in enhanced cytotoxicity against human cancer cell lines. The most effective derivative displayed IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against a panel of bacterial strains. The results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, as a caspase-3 inhibitor, the compound binds to the active site of the caspase-3 enzyme, preventing it from cleaving its substrates. This inhibition can lead to the suppression of apoptosis in cancer cells, thereby reducing tumor growth . The compound’s interactions with other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

Benzothiazole Derivatives

- N-(1,3-Benzothiazol-2-yl)acetamide (): Replaces the thiadiazole ring with a benzothiazole system.

- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (): Incorporates a trifluoromethyl group on the benzothiazole ring, which increases lipophilicity and metabolic stability, a feature absent in the target compound .

Substituted Thiadiazoles

Substituent Modifications

- Chlorinated Acetamides (): Compounds like N-(3-chloro-4-hydroxyphenyl)acetamide and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide feature chloro and hydroxyl groups on aromatic rings.

- Aryl-Substituted Acetamides (): Derivatives such as N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide incorporate azetidinone rings, which confer conformational rigidity absent in the thiadiazole core .

Physicochemical Properties

Solubility and Stability

- Water Solubility : Methoxy-substituted thiadiazoles (e.g., ) exhibit moderate aqueous solubility due to polar substituents, whereas acetyl groups in the target compound may reduce solubility .

- Photostability : Chlorinated acetamides () are prone to photodegradation, forming hydroxylated byproducts. The thiadiazole core in the target compound may offer greater stability under UV exposure .

Crystallographic Features

- Ring Puckering: Thiadiazole rings exhibit planar or slightly puckered conformations (). In contrast, azetidinone-containing derivatives () show distinct puckering due to strained four-membered rings .

- Hydrogen Bonding : Benzothiazole derivatives () form intermolecular N–H···O and C–H···S bonds, while thiadiazole-based acetamides may engage in N–H···N interactions, influencing crystal packing .

Data Tables

Table 1. Structural Comparison of Acetamide Derivatives

| Compound | Core Structure | Key Substituents | Solubility Trends |

|---|---|---|---|

| N-(4-Acetyl-1,2,5-thiadiazol-3-yl)acetamide | 1,2,5-Thiadiazole | 4-acetyl, 3-acetamide | Moderate (polarity) |

| N-(1,3-Benzothiazol-2-yl)acetamide | Benzothiazole | 2-acetamide | Low (aromatic core) |

| N-(4-Methoxy-1,2,5-thiadiazol-3-yl)acetamide | 1,2,5-Thiadiazole | 4-methoxy, 3-acetamide | High (methoxy group) |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | Phenyl | 3-chloro, 4-hydroxy | Variable (pH-dependent) |

Biological Activity

N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide is a member of the thiadiazole derivative family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The acetyl group enhances its chemical reactivity and biological profile. Thiadiazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The mechanism of action for this compound is believed to involve interactions with biological macromolecules. Research indicates that these compounds may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells .

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes the biological activities of various thiadiazole derivatives related to this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide | Structure | Anticancer activity against various cell lines |

| N-(2-Hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-thioamide | Structure | Exhibits antimicrobial properties |

| 2-(4-Methylphenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazole | Structure | Significant antiproliferative activity against breast cancer cells |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:

- Study on MCF-7 Cells : A derivative demonstrated significant anti-proliferative effects on MCF-7 cells with IC50 values indicating strong activity .

- Mechanistic Insights : Molecular docking studies suggest that certain structural features enhance binding affinity to target enzymes involved in tumor growth .

- Toxicological Assessments : The compound exhibited low toxicity in preliminary tests using normal fibroblast cells (WI38), indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-acetyl-1,2,5-thiadiazol-3-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDC/HCl) to activate carboxylic acid intermediates, followed by nucleophilic acyl substitution. Purification via recrystallization or column chromatography is critical for high yields. For example, triethylamine is often added to neutralize HCl byproducts and drive the reaction forward . Optimization involves controlling stoichiometry (1:1 molar ratio of reactants), low-temperature stirring (e.g., 273 K), and solvent selection (dichloromethane or DMF) to enhance solubility .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify acetyl and thiadiazole protons (e.g., acetyl CH₃ at ~2.3 ppm, thiadiazole C-S-C coupling).

- IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, planarity of the amide group and dihedral angles between rings are quantified .

Advanced Research Questions

Q. How can conformational dynamics of the 1,2,5-thiadiazole ring be analyzed experimentally and computationally?

- Methodological Answer :

- Crystallographic Analysis : Use Cremer-Pople puckering parameters to quantify ring non-planarity. For a five-membered ring, amplitude (q) and phase angle (φ) define puckering modes (e.g., envelope vs. twist) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compare theoretical and experimental puckering. Solvent effects (e.g., PCM model) improve accuracy for solution-phase behavior .

Q. How to resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

- Methodological Answer :

- Variable-Temperature NMR : Detect tautomerism or rotational barriers. For example, hindered rotation around the amide bond may cause signal broadening at room temperature, which resolves at higher temps.

- 2D NMR (COSY, NOESY) : Correlate coupling between thiadiazole protons and adjacent groups. Aromatic stacking or hydrogen bonding (e.g., N–H⋯O=S) can shift peaks .

Q. What strategies are effective in modeling hydrogen-bonding networks and their impact on crystal packing?

- Methodological Answer :

- X-ray Refinement (SHELXL) : Identify R₂²(10) dimer motifs formed via N–H⋯O hydrogen bonds. Use ORTEP-3 for visualizing intermolecular interactions and calculating hydrogen-bond distances (e.g., ~2.8–3.0 Å) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O vs. H⋯S contacts) using CrystalExplorer. This reveals dominant packing forces .

Q. How can computational methods predict electronic properties relevant to reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., at the DFT level) to predict electrophilic/nucleophilic sites. The acetyl and thiadiazole groups often act as electron-withdrawing moieties.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify hydrogen-bonding propensity and reaction sites (e.g., nucleophilic attack at the amide carbonyl) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental bond lengths in the thiadiazole ring?

- Methodological Answer :

- Basis Set Selection : Use larger basis sets (e.g., def2-TZVP) to reduce errors in calculated bond lengths. Compare with experimental data from high-resolution (<0.8 Å) X-ray structures .

- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for atomic displacement parameters (ADPs), which affect observed bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.